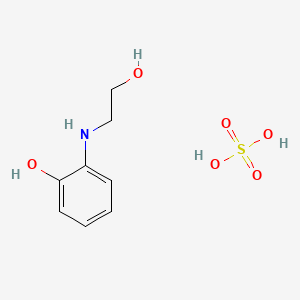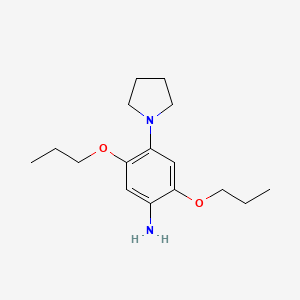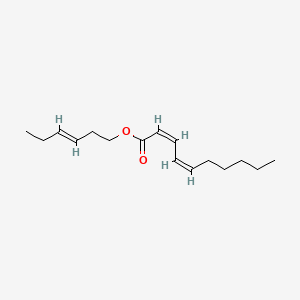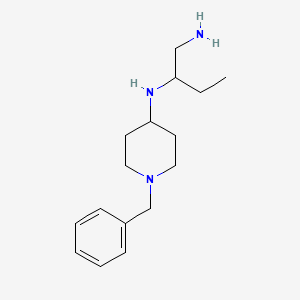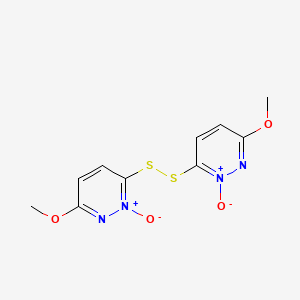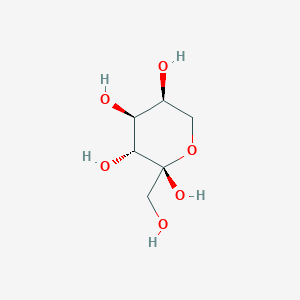
alpha-L-fructopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-L-fructopyranose: is a monosaccharide and a form of fructose. It is a six-membered ring structure (pyranose form) with an alpha-configuration at the anomeric carbon. This compound is a fundamental metabolite produced by all living cells and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: alpha-L-fructopyranose can be synthesized through the isomerization of glucose. The process involves the conversion of glucose to fructose, which can then cyclize to form this compound. The reaction typically requires an enzyme such as glucose isomerase and occurs under mild conditions, including a pH range of 7-8 and temperatures around 60°C .
Industrial Production Methods: In industrial settings, this compound is produced from sucrose through enzymatic hydrolysis. The enzyme invertase catalyzes the hydrolysis of sucrose into glucose and fructose. The fructose can then be separated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: alpha-L-fructopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as bromine water or nitric acid to form fructaric acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride to produce sorbitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, often using reagents like acetic anhydride to form esters.
Major Products:
Oxidation: Fructaric acid
Reduction: Sorbitol
Substitution: Ester derivatives
Scientific Research Applications
Chemistry: alpha-L-fructopyranose is used as a model compound in carbohydrate chemistry to study the properties and reactions of sugars.
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities related to fructose metabolism .
Medicine: this compound is explored for its potential therapeutic applications, including its role in managing diabetes and other metabolic disorders .
Industry: In the food industry, this compound is used as a sweetener and a precursor for the synthesis of various food additives .
Mechanism of Action
alpha-L-fructopyranose exerts its effects by participating in metabolic pathways. It is phosphorylated by fructokinase to form fructose-1-phosphate, which then enters glycolysis or gluconeogenesis. The molecular targets include enzymes such as fructokinase and aldolase B, which are involved in the metabolism of fructose .
Comparison with Similar Compounds
alpha-D-fructopyranose: An enantiomer of alpha-L-fructopyranose with similar chemical properties but different biological activities.
beta-L-fructopyranose: Another isomer of fructose with a beta-configuration at the anomeric carbon.
Uniqueness: this compound is unique due to its specific configuration, which influences its reactivity and interaction with enzymes. This configuration makes it a valuable compound for studying stereochemistry and enzyme specificity .
Properties
CAS No. |
41847-69-2 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChI Key |
LKDRXBCSQODPBY-UNTFVMJOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


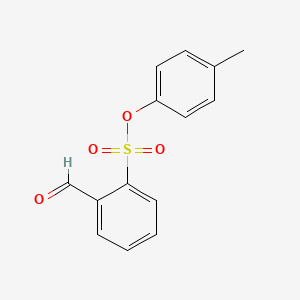

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
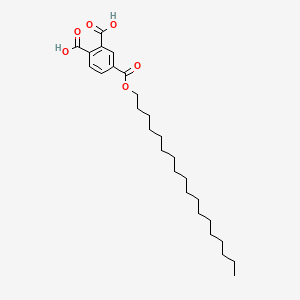
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

